molecular formula C13H11Cl2N3O B2411597 N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-61-0

N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide

Cat. No.: B2411597
CAS No.: 338753-61-0
M. Wt: 296.15
InChI Key: MPLSMDPBMUZBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a carboximidamide group and a 2,4-dichlorobenzyl ether moiety

Properties

IUPAC Name

N'-[(2,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-11-4-3-10(12(15)6-11)8-19-18-13(16)9-2-1-5-17-7-9/h1-7H,8H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLSMDPBMUZBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the following steps:

    Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorinating 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Preparation of 2,4-dichlorobenzyl alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.

    Synthesis of 2,4-dichlorobenzyl ether: The 2,4-dichlorobenzyl alcohol is reacted with pyridine-3-carboximidamide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl ether moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. The 2,4-dichlorobenzyl ether moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
  • 2-(2,4-dichlorobenzyl)oxy benzaldehyde

Uniqueness

N’-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to present a detailed understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features an amidine functional group, which is known for its significant role in various pharmacological activities. The presence of the pyridine ring and the dichlorobenzyl moiety contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that amidine derivatives, including this compound, possess notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.

CompoundMIC (μg/cm³)Activity Type
This compound25-50Tuberculostatic
Reference Drug (Isoniazid)0.5-1.0Tuberculostatic

The minimum inhibitory concentration (MIC) values for the tested compound were significantly higher than those of the reference drug, indicating weaker activity against tuberculosis strains .

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects were evaluated using human dermal fibroblasts. Results showed that at lower concentrations (6.25–12.5 μg/cm³), the compound exhibited no cytotoxicity; however, at higher concentrations (25–100 μg/cm³), it demonstrated a linear increase in cytotoxic effects, achieving up to 88% growth inhibition at 100 μg/cm³ .

Case Study: NCI-60 Cell Line Screen

The National Cancer Institute's Developmental Therapeutics Program evaluated several derivatives of the compound against 60 human tumor cell lines. Key findings include:

  • Compound Activity : Among the tested compounds, several exhibited distinct growth inhibition across various cancer types.
  • Notable Results :
    • Renal Cancer : ΔGI values ranged from 19.4% to 21.1%.
    • Melanoma : One derivative showed an ΔGI of 80.4% against the MDA-MB-435 cell line.
Cell Line TypeCompoundΔGI (%)
RenalCompound 219.4
MelanomaCompound 1580.4
OvarianCompound 1542.9

These results suggest that this compound derivatives may have significant potential as antitumor agents .

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival:

  • Serine Protease Inhibition : Compounds with amidine groups are known to act as serine protease inhibitors.
  • Nitric Oxide Synthase Inhibition : This mechanism may contribute to their anti-inflammatory properties.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: React 3-pyridinecarboximidamide with 2,4-dichlorobenzyl bromide under basic conditions (e.g., potassium carbonate) to introduce the benzyloxy group .
  • Step 2: Use microwave-assisted synthesis to enhance reaction efficiency and yields .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures.
  • Validation: Confirm structure via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, HR-ESI-MS (e.g., observed [M+H]+^+ at m/z 502.1216 vs. calculated 502.1211) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

  • Purity: Use HPLC with UV detection (λ = 254 nm) and a C18 column; aim for >95% purity .
  • Structural Confirmation:
    • NMR: Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra for peaks corresponding to the dichlorobenzyl (δ ~7.4–7.6 ppm) and pyridine (δ ~8.3–8.6 ppm) moieties .
    • HR-ESI-MS: Compare experimental and theoretical m/z values (e.g., ±0.0005 Da tolerance) .
    • X-ray Crystallography (if applicable): Resolve hydrogen-bonding networks, as seen in related pyridinecarboximidamide derivatives .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions .
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzylation efficiency .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >85% yield .
  • Scale-Up Challenges: Monitor exothermic reactions using inline FTIR to prevent thermal degradation .

Advanced: How should discrepancies in bioactivity data between structural analogs be resolved?

Answer:

  • Structural Analysis: Compare substituent positions (e.g., 2,4-dichloro vs. 2,6-dichloro analogs) using molecular docking. For example, a 0.1 Å difference in hydrogen bond lengths (2.202 Å vs. 1.961 Å) can alter Gibbs free energy by 0.1 kcal/mol, impacting IC50_{50} values .
  • Experimental Validation: Conduct dose-response assays (e.g., 0.1–100 µM range) in triplicate to assess IC50_{50} reproducibility .
  • Statistical Analysis: Apply ANOVA to determine if activity differences are significant (p < 0.05) .

Basic: What handling and storage protocols are critical for this compound?

Answer:

  • Storage: Keep in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the imidamide group .
  • Safety: Use nitrile gloves and fume hoods during handling; avoid skin contact (irritation reported in analogs) .
  • Stability: Monitor via periodic HPLC to detect degradation (e.g., <5% over 6 months at –20°C) .

Advanced: How to design experiments evaluating enzyme inhibition mechanisms?

Answer:

  • Computational Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like collagenase. Prioritize compounds with ΔG ≤ –6.5 kcal/mol .
  • In Vitro Assays:
    • IC50_{50} Determination: Use fluorogenic substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for collagenase) .
    • Ki Calculation: Apply Cheng-Prusoff equation to convert IC50_{50} to inhibition constants .
  • Validation: Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Advanced: How to identify degradation products under varying pH conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 72 hours) .
  • Analytical Tools:
    • HPLC-MS/MS: Detect hydrolyzed products (e.g., pyridinecarboxylic acid via cleavage of the imidamide group) .
    • NMR: Track disappearance of the benzyloxy proton (δ ~5.2 ppm) in acidic conditions .
  • Mechanistic Insight: Propose degradation pathways using DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis transition states .

Advanced: How to address contradictory results in hydrogen-bonding interactions?

Answer:

  • Crystallographic Analysis: Resolve single-crystal structures to confirm hydrogen bond distances (e.g., 2.2 Å vs. 4.1 Å π-π interactions) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
  • MD Simulations: Run 100 ns trajectories in explicit solvent to assess interaction stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.